molecular formula C16H19NO3 B1345444 2-(4-Hexyloxybenzoyl)oxazole CAS No. 898760-29-7

2-(4-Hexyloxybenzoyl)oxazole

Cat. No. B1345444
CAS RN: 898760-29-7
M. Wt: 273.33 g/mol
InChI Key: YDBGAGAFHVHILW-UHFFFAOYSA-N
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Description

“2-(4-Hexyloxybenzoyl)oxazole” is a chemical compound with the molecular formula C16H19NO2 . It has a molecular weight of 257.33 . The structure of this compound includes a five-membered aromatic ring of oxazole, which contains atoms of nitrogen and oxygen .


Synthesis Analysis

The synthesis of oxazole derivatives, including “2-(4-Hexyloxybenzoyl)oxazole”, has been a topic of interest in medicinal chemistry . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of “2-(4-Hexyloxybenzoyl)oxazole” contains a total of 40 bonds, including 21 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 1 double bond, and 11 aromatic bonds . It also includes 1 five-membered ring and 1 six-membered ring .


Chemical Reactions Analysis

Oxazole and its derivatives, including “2-(4-Hexyloxybenzoyl)oxazole”, have been found to play a significant role in many important chemical reactions, both as intermediates and as final products .

Scientific Research Applications

Medicinal Chemistry

Oxazole compounds, including “2-(4-Hexyloxybenzoyl)oxazole”, are present in various biological activities . Due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules have become a significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

Antibacterial Activity

Oxazole derivatives have been found to exhibit antibacterial activity . For instance, a series of oxazole derivatives were synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli .

Antifungal Activity

Oxazole compounds have also been found to exhibit antifungal activity . They have been used in the treatment of various types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .

Anti-inflammatory Activity

Oxazole derivatives have been found to exhibit anti-inflammatory activity . They have been used in the treatment of various types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .

Anticancer Activity

Oxazole compounds have been found to exhibit anticancer activity . They have been used in the treatment of various types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .

Antidiabetic Activity

Oxazole derivatives have been found to exhibit antidiabetic activity . They have been used in the treatment of various types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .

Future Directions

Oxazole and its derivatives, including “2-(4-Hexyloxybenzoyl)oxazole”, have shown promising potential in the field of medicinal chemistry . They have been used in the development of novel compounds showing favorable biological activities . Therefore, the future direction in this field could involve further exploration and development of oxazole-based medicinal compounds .

properties

IUPAC Name

(4-hexoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-3-4-5-11-19-14-8-6-13(7-9-14)15(18)16-17-10-12-20-16/h6-10,12H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBGAGAFHVHILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642101
Record name [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898760-29-7
Record name [4-(Hexyloxy)phenyl]-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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